2-Ethyl-3-(4-nitrophenyl)oxaziridine
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Overview
Description
2-Ethyl-3-(4-nitrophenyl)oxaziridine is an organic compound that features a three-membered heterocycle containing oxygen, nitrogen, and carbon. This compound is part of the oxaziridine family, which is known for its unique reactivity due to the strained three-membered ring and the relatively weak nitrogen-oxygen bond . Oxaziridines are valuable intermediates in organic synthesis and have applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl-3-(4-nitrophenyl)oxaziridine typically involves the oxidation of imines with peracids or the amination of carbonyls . One common method is the oxidation of imines using peracids such as m-chloroperbenzoic acid (m-CPBA). The reaction is carried out under controlled conditions to ensure the formation of the desired oxaziridine .
Industrial Production Methods
In industrial settings, the production of oxaziridines, including this compound, often involves the use of polymer-supported reagents. For example, polymer-supported 2-benzenesulfonyl-3-(4-nitrophenyl)oxaziridine has been developed as a thermally stable oxidant for high-temperature reactions . This method allows for efficient recycling of the oxidant with minimal loss of activity after several reoxidations .
Chemical Reactions Analysis
Types of Reactions
2-Ethyl-3-(4-nitrophenyl)oxaziridine undergoes various types of reactions, including oxidation, reduction, and substitution . The compound is particularly known for its ability to act as an oxygen and nitrogen transfer agent .
Common Reagents and Conditions
Reduction: Reduction reactions typically involve the use of reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Substitution reactions often occur at the nitrogen or oxygen atoms, depending on the steric and electronic nature of the substituents.
Major Products Formed
Epoxides: Formed from the oxidation of alkenes.
Pyridine N-oxides: Formed from the oxidation of pyridines.
Spiro fused 5-imidazolones: Formed from the oxidative rearrangement of tetrahydrobenzimidazoles.
Scientific Research Applications
2-Ethyl-3-(4-nitrophenyl)oxaziridine has a wide range of applications in scientific research:
Chemistry: Used as a reagent for various oxidation and amination reactions.
Biology: Employed in the synthesis of biologically active molecules and as a tool for studying enzyme mechanisms.
Medicine: Utilized in the synthesis of pharmaceutical intermediates and potential drug candidates.
Industry: Applied in the production of fine chemicals and as a catalyst in polymerization reactions.
Mechanism of Action
The mechanism of action of 2-Ethyl-3-(4-nitrophenyl)oxaziridine involves the electrophilic transfer of oxygen and nitrogen atoms to nucleophiles . The strained three-membered ring and the weak nitrogen-oxygen bond facilitate this transfer. Nucleophiles tend to attack at the aziridine nitrogen when the nitrogen substituent is small, and at the oxygen atom when the nitrogen substituent has greater steric bulk . This unique reactivity allows the compound to participate in a variety of oxygen and nitrogen transfer reactions.
Comparison with Similar Compounds
2-Ethyl-3-(4-nitrophenyl)oxaziridine can be compared with other oxaziridines, such as:
2-Phenyl-3-(4-nitrophenyl)oxaziridine: Similar in structure but with a phenyl group instead of an ethyl group.
2-Benzyl-3-(4-nitrophenyl)oxaziridine: Contains a benzyl group, which affects its reactivity and stability.
2-Methyl-3-(4-nitrophenyl)oxaziridine: Features a methyl group, leading to different steric and electronic properties.
The uniqueness of this compound lies in its specific substituents, which influence its reactivity and make it suitable for particular applications in organic synthesis and industrial processes.
Properties
CAS No. |
65934-30-7 |
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Molecular Formula |
C9H10N2O3 |
Molecular Weight |
194.19 g/mol |
IUPAC Name |
2-ethyl-3-(4-nitrophenyl)oxaziridine |
InChI |
InChI=1S/C9H10N2O3/c1-2-10-9(14-10)7-3-5-8(6-4-7)11(12)13/h3-6,9H,2H2,1H3 |
InChI Key |
XLMAXQHBYZGOLE-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(O1)C2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
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